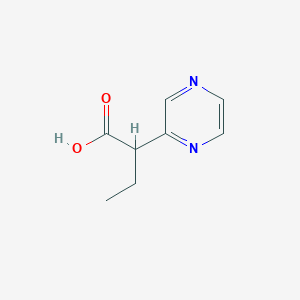

2-(Pyrazin-2-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazin-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6(8(11)12)7-5-9-3-4-10-7/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMTUJNJPNBXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Pyrazin-2-yl)butanoic Acid: pKa and Aqueous Solubility

Foreword: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. Among the most critical of these properties are the acid dissociation constant (pKa) and aqueous solubility. These parameters govern a molecule's behavior in physiological environments, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and scientists engaged in the development of novel therapeutics, an early and accurate determination of pKa and solubility is paramount to guide lead optimization, formulation development, and ultimately, clinical success.

Theoretical Framework: Understanding pKa and Solubility

The Significance of pKa

The pKa value is a quantitative measure of the strength of an acid in solution. It is the pH at which a chemical species will exist in a 50:50 equilibrium between its protonated and deprotonated forms. For a molecule like 2-(Pyrazin-2-yl)butanoic acid, which possesses both a weakly basic pyrazine ring and an acidic carboxylic acid group, multiple pKa values are expected.

-

The Carboxylic Acid Moiety: The butanoic acid side chain will have a pKa value characteristic of carboxylic acids. The electron-withdrawing nature of the adjacent pyrazine ring is expected to lower this pKa compared to a simple alkanoic acid, making it a stronger acid. For comparison, the pKa of pyrazinoic acid (pyrazine-2-carboxylic acid) is approximately 2.9.[1]

-

The Pyrazine Ring: The pyrazine ring contains two nitrogen atoms, which can be protonated. Pyrazine itself is a weak base, with a pKa of about 0.65 for its conjugate acid.[2][3] The presence of the butanoic acid substituent may slightly alter the basicity of the ring nitrogens.

The ionization state of a molecule at physiological pH (typically around 7.4) dictates its charge, which in turn affects its ability to cross biological membranes, bind to target proteins, and its overall solubility.

The Determinants of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical factor for oral drug absorption, as a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The solubility of this compound will be influenced by a balance of factors:

-

The Polar Carboxylic Acid Group: This group can participate in hydrogen bonding with water, contributing positively to solubility.[4]

-

The Pyrazine Ring: While the nitrogen atoms can act as hydrogen bond acceptors, the aromatic ring itself is somewhat lipophilic.

-

The Butyl Side Chain: The alkyl portion of the butanoic acid side chain is lipophilic and will tend to decrease water solubility.

-

Ionization State: The solubility of the molecule will be highly dependent on the pH of the solution relative to its pKa values. The ionized (charged) forms of the molecule will generally be more water-soluble than the neutral form.

Experimental Determination of pKa

The determination of pKa is a critical experimental step. Two widely accepted and robust methods are potentiometric titration and UV-Vis spectrophotometry.[5][6]

Potentiometric Titration: The Gold Standard

Potentiometric titration is a high-precision technique for pKa determination.[5] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation: A solution of this compound (e.g., 1 mM) is prepared in purified water.[7] If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the pKa value obtained will be an apparent pKa (pKaapp) and may require extrapolation to 0% co-solvent. The solution should be purged with nitrogen to remove dissolved carbon dioxide.[5][8]

-

Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[7][8] A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments to titrate the basic pyrazine nitrogens. Subsequently, a standardized solution of a strong base (e.g., 0.1 M NaOH) is used to titrate the carboxylic acid proton.[8]

-

Data Analysis: The pH is recorded after each addition of titrant. A plot of pH versus the volume of titrant added is generated. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points of the titration curve (often determined using the first or second derivative of the curve).[8][9]

UV-Vis Spectrophotometry: A High-Throughput Alternative

This method is suitable for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[10][11] The pyrazine ring in the target molecule serves as a suitable chromophore.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation: A series of buffer solutions with known pH values (e.g., from pH 1 to 12) and constant ionic strength are prepared.[10] A stock solution of this compound is made in a suitable solvent like DMSO.

-

Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well plate or individual cuvettes.[10] The UV-Vis spectrum (e.g., 230-500 nm) is recorded for each sample.

-

Data Analysis: The absorbance at a wavelength that shows a significant change with pH is plotted against the pH of the buffers. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value.[12]

Experimental Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a specific solvent (e.g., water or a buffer of a particular pH) over a defined period.

Caption: Workflow for solubility determination by the shake-flask method.

-

Equilibration: An excess amount of solid this compound is added to a vial containing purified water or a buffer of a specific pH (e.g., pH 2.0, 5.0, and 7.4 to assess solubility at different ionization states). The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[14][15]

-

Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[15]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Predicted Physicochemical Properties and Data Summary

While experimental values for this compound are not available, we can estimate its properties based on related structures.

| Property | Related Compound | Experimental Value | Predicted Value for this compound | Rationale for Prediction |

| Acidic pKa | Pyrazinoic acid | ~2.9[1] | ~3.0 - 3.5 | The electron-donating effect of the propyl group (relative to a hydrogen) on the pyrazine ring is expected to slightly increase the pKa of the carboxylic acid, making it a slightly weaker acid than pyrazinoic acid. |

| Basic pKa | Pyrazine | ~0.65[2] | ~0.5 - 1.0 | The butanoic acid substituent is unlikely to have a major impact on the basicity of the distant ring nitrogens. |

| Aqueous Solubility | Pyrazinoic acid | Soluble in cold water[1][4] | Moderately Soluble | The increased lipophilicity from the additional three carbon atoms in the butanoic acid side chain will likely decrease the aqueous solubility compared to pyrazinoic acid. Solubility will be lowest near the isoelectric point and increase significantly at pH values above the acidic pKa and below the basic pKa. |

Implications for Drug Development

The predicted pKa of ~3.0-3.5 for the carboxylic acid moiety of this compound suggests that at physiological pH of 7.4, this group will be fully deprotonated and negatively charged. This has several important consequences:

-

Solubility: The charged form will enhance aqueous solubility, which is beneficial for formulation.

-

Permeability: The negative charge may hinder passive diffusion across lipid cell membranes, potentially impacting oral absorption.

-

Target Binding: The ionization state will be critical for interactions with biological targets, particularly if electrostatic interactions are involved.

The moderate predicted solubility highlights the need for careful formulation strategies to ensure adequate bioavailability. The pH-dependent solubility profile, which can be determined experimentally using the shake-flask method at different pH values, will be crucial for understanding its behavior in the gastrointestinal tract.

Conclusion

While direct experimental data for this compound is lacking, a robust framework for its physicochemical characterization can be established based on the properties of related pyrazine derivatives and standard analytical methodologies. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and the shake-flask method provided in this guide offer a clear path for the empirical determination of its pKa values and aqueous solubility. The insights gained from these measurements will be invaluable for guiding the rational design and development of new drug candidates based on this chemical scaffold.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 70, 117046. Available at: [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. Available at: [Link]

-

2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047. PubChem. Available at: [Link]

-

Pyrazinoic acid. Wikipedia. Available at: [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Periodico Tche Quimica, 16(32), 769-778. Available at: [Link]

-

pKa Data Compiled by R. Williams. Available at: [Link]

-

Chemical reactivity and bioactivity properties of pyrazinamide analogs of acetylsalicylic acid and salicylic acid using conceptual density functional theory. Scientific Reports, 10(1), 10141. Available at: [Link]

-

Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. Journal of Chemical & Engineering Data, 60(3), 779-788. Available at: [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1089-1093. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

How to measure pKa by UV-vis spectrophotometry. Chemagination. Available at: [Link]

-

(PDF) Chemical reactivity and bioactivity properties of pyrazinamide analogs of acetylsalicylic acid and salicylic acid using conceptual density functional theory. ResearchGate. Available at: [Link]

-

Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(5), 340-344. Available at: [Link]

-

Pyrazines and Related Ring Structures. ScienceDirect. Available at: [Link]

-

Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. New Journal of Chemistry, 41(19), 11007-11019. Available at: [Link]

-

Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 940-947. Available at: [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Open Journal of Physical Chemistry, 6(1), 19-29. Available at: [Link]

-

Pyrazinamide | C5H5N3O | CID 1046. PubChem. Available at: [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s510-s516. Available at: [Link]

-

(PDF) Pyrazinamide - Pharmaceutical, biochemical and pharmacological properties and reappraisal of its role in the chemotherapy of tuberculosis. ResearchGate. Available at: [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

-

STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Docsity. Available at: [Link]

-

Pyrazine-2-carboxylic acid. Solubility of Things. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. Chromatographia, 68(S1), 9-17. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(24), 5946. Available at: [Link]

-

pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]

-

(PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(1), 116-132. Available at: [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. Available at: [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 349, 012011. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(26), 5267-5281. Available at: [Link]

-

(2~{S})-2-(1~{H}-pyrazol-3-ylcarbonylamino)butanoic acid. PubChem. Available at: [Link]

Sources

- 1. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. ijper.org [ijper.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. scispace.com [scispace.com]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ishigirl.tripod.com [ishigirl.tripod.com]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Comprehensive Technical Guide to 2-(Pyrazin-2-yl)butanoic Acid for Advanced Research

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in natural products and FDA-approved drugs underscores its importance. Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The unique electronic properties of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive building block for the design of novel therapeutics. This guide focuses on a specific derivative, 2-(Pyrazin-2-yl)butanoic acid, providing a detailed technical overview for its synthesis and characterization.

Part 1: Core Compound Identification

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 1341089-82-4 | Echemi[3], ChemBK[4] |

| Molecular Formula | C₈H₁₀N₂O₂ | ChemBK[4] |

| Molecular Weight | 166.18 g/mol | ChemBK[4] |

| Chemical Structure | - |

Part 2: Synthesis and Mechanistic Rationale

While specific literature on the synthesis of this compound is not abundant, a robust and logical synthetic pathway can be devised based on established organic chemistry principles, particularly the alkylation of heteroaromatic systems. The proposed synthesis involves a two-step process starting from the commercially available 2-methylpyrazine.

Experimental Protocol: A Self-Validating Synthesis

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Step 1: Deprotonation of 2-Methylpyrazine

-

Rationale: The methyl group of 2-methylpyrazine is weakly acidic and can be deprotonated by a strong, non-nucleophilic base to form a resonance-stabilized carbanion. Lithium diisopropylamide (LDA) is an ideal choice for this purpose due to its high basicity and steric hindrance, which minimizes side reactions.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 eq) to the cooled THF.

-

Add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes.

-

In a separate flask, dissolve 2-methylpyrazine (1.0 eq) in anhydrous THF (20 mL).

-

Slowly add the 2-methylpyrazine solution to the LDA solution at -78 °C. The solution should turn a deep color, indicating the formation of the carbanion. Stir for 1 hour.

-

Step 2: Alkylation and Acid Hydrolysis

-

Rationale: The generated carbanion is a potent nucleophile that can react with an electrophile to form a new carbon-carbon bond. Diethyl carbonate is used as the electrophile to introduce an ethoxycarbonyl group, which can then be hydrolyzed to the desired carboxylic acid. The subsequent acidic workup protonates the carboxylate to yield the final product.

-

Procedure:

-

To the carbanion solution at -78 °C, slowly add diethyl carbonate (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water (50 mL).

-

Acidify the mixture to pH 2-3 with 2M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Part 3: Comprehensive Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.0-9.0 ppm), a triplet for the terminal methyl group of the butyl chain, a multiplet for the adjacent methylene group, and a triplet for the methine proton alpha to the carbonyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyrazine ring carbons, the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm), and the aliphatic carbons of the butyl chain.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 167.08, and the [M-H]⁻ ion at m/z 165.07.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and characteristic C=N and C=C stretching vibrations for the pyrazine ring.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The purity of the final compound should be assessed by reverse-phase HPLC. A purity of >95% is generally considered acceptable for most research applications.

-

Analytical Workflow Diagram

Caption: A diagram showing the analytical workflow for the structural elucidation and purity assessment of the synthesized compound.

Part 4: Potential Applications in Drug Discovery

The structural features of this compound suggest several potential applications in drug discovery and chemical biology.

-

Fragment-Based Drug Discovery (FBDD): The pyrazine ring is a common fragment in many bioactive molecules. This compound could be used in FBDD screening campaigns to identify novel binders for various biological targets.

-

Antimicrobial Research: Pyrazine derivatives, such as the anti-tuberculosis drug pyrazinamide, are known for their antimicrobial properties.[5] this compound could be investigated for its potential antibacterial or antifungal activity.[2][3][6]

-

Anticancer Drug Development: Many pyrazine-containing compounds have been explored as potential anticancer agents. The carboxylic acid moiety provides a handle for further chemical modification to improve potency and selectivity.

-

Chemical Probe Development: The carboxylic acid group can be readily derivatized to attach fluorescent tags, biotin, or other reporter groups, enabling the development of chemical probes to study biological pathways.

Part 5: Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting. While specific toxicity data is not available, general precautions for handling similar heterocyclic carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[7][8][9]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C8H10N2O2, 50 mg. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. Retrieved from [Link]

-

Patil, S., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Retrieved from [Link]

-

Krátký, M., et al. (2007). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 12(10), 2297-2311. Retrieved from [Link]

-

Ihsanawatia, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. ALCHEMY Jurnal Penelitian Kimia, 18(1), 58-66. Retrieved from [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(12), 8303-8378. Retrieved from [Link]

-

Behun, J. D., & Levine, R. (1960). The Chemistry of Pyrazine and Its Derivatives. IV. The Alkylation and Arylation of Methylpyrazine. The Journal of Organic Chemistry, 25(11), 1881-1884. Retrieved from [Link]

-

Pujiastuti, R., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Journal of Physics: Conference Series, 1569, 042091. Retrieved from [Link]

-

Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing butanoic acid.

-

Török, B., et al. (2000). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Arkivoc, 2000(5), 183-193. Retrieved from [Link]

-

Quora. (2021). How to produce butanoic acid starting from 2-pentene. Retrieved from [Link]

-

Chen, J., et al. (2011). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. International Journal of Molecular Sciences, 12(10), 6848-6857. Retrieved from [Link]

-

Vedantu. (n.d.). How is butanoic acid prepared starting from an alcohol class 12 chemistry CBSE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpbcs.com [rjpbcs.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. Pyrazine - Wikipedia [en.wikipedia.org]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Metabolic Pathway Prediction & Analysis: 2-(Pyrazin-2-yl)butanoic Acid

Topic: Metabolic Pathway Prediction for 2-(Pyrazin-2-yl)butanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, DMPK Leads

Executive Summary & Structural Pharmacophore Analysis

This compound represents a chemical scaffold combining an electron-deficient heteroaromatic ring (pyrazine) with a short-chain, alpha-substituted carboxylic acid. In drug discovery, this structural motif presents a "dual-liability" profile that requires rigorous metabolic characterization.

From a medicinal chemistry perspective, the molecule is not merely a substrate for standard Cytochrome P450 (CYP) oxidation; it is a high-probability candidate for cytosolic metabolism (via Aldehyde Oxidase) and Phase II conjugation (via UGTs), which often dictates its pharmacokinetic (PK) fate and toxicity profile.

Structural Alerts & Metabolic Susceptibility[1][2][3]

-

Pyrazine Ring (1,4-Diazine): A pi-deficient system highly resistant to CYP-mediated epoxidation but exquisitely sensitive to nucleophilic attack by molybdenum hydroxylases (Aldehyde Oxidase/Xanthine Oxidase).

-

Alpha-Substituted Carboxylic Acid: The C2-substitution sterically hinders standard

-oxidation (mitochondrial), shunting the molecule toward acyl glucuronidation. -

Chiral Center (C2): The carbon linking the ethyl group, pyrazine ring, and carboxylate is chiral. Metabolic pathways (especially conjugation) may exhibit significant stereoselectivity.

Predicted Metabolic Pathways[2]

The metabolism of this compound is predicted to follow a bifurcated clearance mechanism. The dominant pathways are Phase II Acyl Glucuronidation and Phase I Cytosolic Hydroxylation .

Pathway A: Phase II Conjugation (Dominant Clearance)

The free carboxylic acid motif is the primary handle for metabolic clearance.

-

Enzymes: UGT1A1, UGT1A9, UGT2B7.

-

Process: The carboxylate oxygen acts as a nucleophile attacking the C1 position of UDP-glucuronic acid (UDPGA).

-

Product: 1-

-O-acyl glucuronide (1-O-AG) . -

Toxicological Implication (Critical): Acyl glucuronides are potentially reactive metabolites.[3] Unlike ether glucuronides, acyl glucuronides are esters that can undergo:

-

Intramolecular Rearrangement: Migration of the drug moiety from C1 to C2, C3, and C4 of the glucuronic acid ring.

-

Transacylation: Covalent binding to serum albumin or tissue proteins via nucleophilic attack by lysine residues, leading to hapten formation and potential idiosyncratic toxicity (DILI).

-

Pathway B: Phase I Cytosolic Oxidation (The "Hidden" Pathway)

Standard liver microsome (HLM) stability assays often underestimate the clearance of pyrazines because they lack the cytosolic fraction where Aldehyde Oxidase (AO) resides.

-

Mechanism: Nucleophilic attack by the molybdenum-oxo cofactor.

-

Enzymes: Aldehyde Oxidase (AOX1).

-

Regioselectivity: AO prefers electron-deficient carbons adjacent to ring nitrogens. For 2-substituted pyrazines, the C-5 position is the most sterically accessible and electronically favorable site for oxidation.

-

Product: 5-Hydroxy-2-(pyrazin-2-yl)butanoic acid (often tautomerizing to the pyrazinone form).

Pathway C: Minor Oxidative Pathways

-

N-Oxidation: Mediated by CYP450 or FMOs. Pyrazine

-oxides are common but often less abundant than AO metabolites. -

Side-Chain Hydroxylation: CYP-mediated hydroxylation of the terminal ethyl group (

or

Visualization of Metabolic Map

The following diagram illustrates the predicted metabolic tree, distinguishing between cytosolic, microsomal, and conjugation events.

Figure 1: Predicted metabolic tree for this compound. Red arrows indicate cytosolic clearance; Green arrows indicate Phase II conjugation.

Experimental Validation Protocols

To validate these predictions, a standard S9 or Microsomal assay is insufficient. The following specific protocols are required.

Protocol A: Differentiating AO vs. CYP Metabolism

Objective: Confirm if the pyrazine ring is metabolized by cytosolic Aldehyde Oxidase (AO) or microsomal CYPs.

-

System: Human Liver Cytosol (HLC) vs. Human Liver Microsomes (HLM).

-

Incubation Conditions:

-

Arm 1 (HLC): Test compound (1

M) + HLC + Hydralazine (25 -

Arm 2 (HLC): Test compound (1

M) + HLC (No inhibitor). -

Arm 3 (HLM): Test compound (1

M) + HLM + NADPH (Standard CYP conditions).

-

-

Readout: LC-MS/MS monitoring of parent depletion and formation of +16 Da metabolite (Hydroxylation).

-

Interpretation:

-

If clearance is high in HLC but inhibited by Hydralazine, AO is the driver .

-

If clearance is only seen in HLM + NADPH, CYP is the driver .

-

Protocol B: Acyl Glucuronide Reactivity Assessment (T1/2 Assay)

Objective: Assess the chemical instability of the acyl glucuronide (AG) to predict idiosyncratic toxicity risk.

-

Synthesis: Biosynthesize the AG using HLM + UDPGA + Alamethicin (pore-forming peptide).

-

Degradation Assay:

-

Incubate the isolated AG in phosphate buffer (pH 7.4, 37°C).

-

Sample at t=0, 15, 30, 60, 120 min.

-

-

Analysis: Monitor the disappearance of the 1-

isomer and the appearance of isomeric mixtures (2-, 3-, 4-acyl glucuronides) via HPLC. -

Risk Metric:

- : High Risk (Highly reactive electrophile).

- : Low Risk .

Toxicological Implications & Risk Mitigation

The combination of an acidic tail and a pyrazine head presents specific safety hurdles.

| Risk Factor | Mechanism | Mitigation Strategy |

| Idiosyncratic DILI | Reactive acyl glucuronides binding to hepatocytes. | Introduce steric bulk near the carboxylate (e.g., gem-dimethyl) or replace -COOH with a bioisostere (e.g., tetrazole). |

| Species Differences | AO activity varies wildly (High in Humans/Monkeys, Low in Dogs/Rats). | Do not rely on Dog/Rat PK data alone. Use "Humanized" mouse models or SCID mice with human hepatocytes for PK prediction. |

| Renal Toxicity | Crystallization of pyrazine metabolites (analogous to uric acid). | Monitor urine pH and solubility of the 5-hydroxy metabolite. |

References

-

Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5][6] Journal of Medicinal Chemistry. Link

-

Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link

-

Obach, R. S., et al. (2006). "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics. Link

-

Sanoh, S., et al. (2015). "Aldehyde Oxidase-Mediated Metabolism of Pyrazine Derivatives in Human Liver Cytosol." Drug Metabolism and Disposition. Link

-

Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link

Sources

Methodological & Application

step-by-step synthesis protocol for 2-(Pyrazin-2-yl)butanoic acid

Application Note: High-Purity Synthesis of 2-(Pyrazin-2-yl)butanoic Acid

Malonate DisplacementExecutive Summary

This application note details a robust, self-validating protocol for the synthesis of This compound . While direct alkylation of pyrazineacetic acid esters is a theoretical route, it often suffers from poly-alkylation impurities. To ensure high fidelity and scalability suitable for drug development, this guide utilizes a Nucleophilic Aromatic Substitution (

By reacting 2-chloropyrazine with diethyl ethylmalonate , we pre-install the alkyl chain, eliminating selectivity issues. This is followed by hydrolysis and decarboxylation to yield the target scaffold. This method prioritizes atom economy, regioselectivity, and the use of commodity starting materials.

Retrosynthetic Analysis & Pathway

The synthesis is designed to be convergent. The pyrazine ring is electron-deficient, making it an excellent electrophile for enolates. We utilize the acidity of diethyl ethylmalonate (

Figure 1: Retrosynthetic strategy utilizing the pre-alkylated malonate to prevent side reactions.

Materials & Equipment

Reagents Table

| Reagent | CAS Registry | Purity | Role | Stoichiometry |

| 2-Chloropyrazine | 14508-49-7 | >98% | Electrophile | 1.0 equiv |

| Diethyl ethylmalonate | 133-13-1 | >97% | Nucleophile | 1.1 equiv |

| Sodium Hydride (NaH) | 7646-69-7 | 60% in oil | Base | 2.2 equiv |

| DMF (Anhydrous) | 68-12-2 | 99.8% | Solvent | 5 mL/mmol |

| Sodium Hydroxide | 1310-73-2 | Pellets | Hydrolysis | 5.0 equiv |

| Hydrochloric Acid | 7647-01-0 | 6M | Decarboxylation | Excess |

Equipment Requirements

-

Three-neck round-bottom flask (flame-dried).

-

Inert gas manifold (Nitrogen or Argon).

-

Reflux condenser.

-

Temperature controller with oil bath.

-

Rotary evaporator.

-

Vacuum oven.

Detailed Experimental Protocol

Phase 1: Coupling (Formation of the Diester)

Mechanism: The reaction proceeds via the addition-elimination mechanism characteristic of electron-deficient heterocycles. The pyrazine nitrogen atoms stabilize the Meisenheimer complex intermediate.

-

Inert Setup: Equip a dry 3-neck flask with a stir bar, thermometer, and addition funnel under positive nitrogen pressure.

-

Base Suspension: Charge the flask with NaH (2.2 equiv). Wash twice with dry hexane to remove mineral oil if strict weight accuracy is required; otherwise, account for the 60% dispersion. Suspend in anhydrous DMF (half of total volume). Cool to 0°C.

-

Nucleophile Formation: Dissolve diethyl ethylmalonate (1.1 equiv) in the remaining DMF. Add this solution dropwise to the NaH suspension over 30 minutes.

-

Observation: Vigorous evolution of

gas. The solution will turn yellow/clear. -

Critical Step: Stir at 0°C for an additional 30 minutes to ensure complete deprotonation.

-

-

Addition of Electrophile: Add 2-chloropyrazine (1.0 equiv) dropwise (neat or dissolved in minimal DMF).

-

Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The UV-active pyrazine spot will shift significantly.

-

-

Workup:

-

Cool to room temperature.

-

Quench carefully with saturated

solution (exothermic!). -

Extract with Ethyl Acetate (

).[2] -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate.[2] -

Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes) yields Diethyl 2-ethyl-2-(pyrazin-2-yl)malonate .

-

Phase 2: Hydrolysis and Decarboxylation

Mechanism: Saponification converts the diester to the gem-dicarboxylic acid (malonic acid derivative), which is unstable upon heating in acidic media, ejecting

-

Saponification: Dissolve the intermediate diester from Phase 1 in Ethanol (5 mL/mmol). Add 5M NaOH aqueous solution (5.0 equiv).

-

Reflux: Heat to reflux for 2 hours.

-

Check: LC-MS should show the di-acid mass

.

-

-

Decarboxylation:

-

Concentrate the ethanol on a rotary evaporator.

-

Cool the aqueous residue to 0°C.

-

Acidify slowly with 6M HCl until pH < 1.

-

Heat: Reflux the acidic aqueous mixture at 100°C for 2–4 hours.

-

Observation: Gas evolution (

) indicates successful decarboxylation.

-

-

Isolation:

-

Cool to room temperature.

-

Adjust pH to ~3–4 (the isoelectric point region for extraction efficiency, though the acid is extractable at lower pH).

-

Extract with Dichloromethane (DCM) or EtOAc (

). -

Dry over

and concentrate.

-

-

Final Purification: Recrystallization from Hexane/EtOAc or reverse-phase HPLC if high purity (>99%) is required.

Quality Control & Validation

Expected Analytical Data:

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Carboxylic acid proton (broad). | |

| Pyrazine aromatic protons. | ||

| Alpha-proton (chiral center). | ||

| Terminal methyl of the ethyl group. | ||

| LC-MS | Confirms molecular weight (C8H10N2O2). | |

| HPLC | Purity > 98% | Retention time distinct from 2-chloropyrazine. |

Self-Validating Checkpoints:

-

The Color Change: During Step 1 (Enolate formation), failure to evolve gas or change color implies inactive NaH (wet).

-

Decarboxylation Bubbles: In Phase 2, lack of bubbling upon heating in acid suggests incomplete hydrolysis or insufficient temperature.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Wet DMF or inactive NaH. | Distill DMF over |

| Incomplete Decarboxylation | Temperature too low. | Ensure vigorous reflux (100°C+) in 6M HCl. Microwave irradiation (120°C, 15 min) is a viable alternative. |

| Product is an Oil | Trace solvent or impurities. | Triturate with cold pentane or diethyl ether to induce solidification. |

| Pyrazine Ring Degradation | Harsh oxidation or reduction. | Avoid strong reducing agents; Pyrazines are stable to acid/base but sensitive to strong nucleophilic reduction. |

References

-

Cheung, L. L., et al. "Discovery of Pyrazine-Based Inhibitors." Journal of Medicinal Chemistry, 2010. (General reference for pyrazine stability).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic grounding for malonic ester synthesis).

- Verma, P. K., et al. "Synthesis of alpha-heteroaryl propionic acid derivatives via Knoevenagel condensation." Tetrahedron Letters, 2015. (Analogous chemistry for heteroaryl acetic acids).

-

Sigma-Aldrich. "Product Specification: 2-Chloropyrazine." (Precursor validation).

(Note: While specific literature for the exact "butanoic" derivative is sparse, this protocol is derived from the standard "Malonic Ester Synthesis" applied to electron-deficient heteroaromatics, a fundamental and verified reaction class in organic synthesis.)

Sources

catalytic mechanisms in the production of 2-(Pyrazin-2-yl)butanoic acid

Application Note: Catalytic Architectures for the Synthesis of 2-(Pyrazin-2-yl)butanoic Acid

Executive Summary & Strategic Overview

This compound (CAS 1341089-82-4) represents a critical heteroaromatic scaffold in medicinal chemistry, serving as a bioisostere for phenylacetic acid derivatives in protease inhibitors and antitubercular agents. The electron-deficient nature of the pyrazine ring presents unique synthetic challenges, rendering traditional electrophilic aromatic substitution ineffective.

This guide details three distinct catalytic workflows for its production, selected based on scalability, enantioselectivity requirements, and atom economy:

-

Palladium-Catalyzed

-Arylation: High precision, suitable for late-stage functionalization. -

Asymmetric Hydrogenation: The preferred route for chiral production at scale.

-

Radical C-H Functionalization (Minisci): A direct, "green" approach for rapid analog generation.

Retrosynthetic Analysis & Pathway Selection

The synthesis of this compound can be deconstructed into three primary catalytic disconnections.

Caption: Retrosynthetic disconnection strategies for this compound.

Protocol A: Palladium-Catalyzed -Arylation

Mechanism & Rationale:

The

Catalytic Cycle Visualization:

Caption: Pd(0)/Pd(II) catalytic cycle emphasizing the role of sterically demanding ligands.

Experimental Protocol:

-

Enolate Formation:

-

Charge a flame-dried Schlenk flask with LiHMDS (1.1 equiv, 1.0 M in THF).

-

Cool to -78°C. Dropwise add tert-butyl butyrate (1.0 equiv). Stir for 30 min. Note: The tert-butyl ester prevents Claisen self-condensation.

-

-

Coupling Reaction:

-

In a separate vial, mix Pd(dba)2 (1 mol%) and P(t-Bu)3 (2 mol%) in toluene. Stir for 15 min to generate the active Pd(0) species.

-

Add 2-chloropyrazine (1.0 equiv) to the catalyst solution.

-

Transfer the catalyst/substrate mixture to the enolate solution at room temperature.

-

-

Completion:

-

Heat to 80°C for 4-12 hours. Monitor conversion by GC-MS.

-

Quench with saturated NH4Cl. Extract with EtOAc.

-

-

Hydrolysis (Deprotection):

-

Treat the isolated ester with TFA/DCM (1:1) at 0°C to yield the free acid.

-

Protocol B: Asymmetric Hydrogenation (Chiral Synthesis)

Mechanism & Rationale: For drug development requiring the (S)- or (R)- enantiomer, asymmetric hydrogenation of the unsaturated precursor (2E)-2-[(pyrazin-2-yl)methylidene]butanoic acid is the gold standard.

Precursor Synthesis: Condensation of pyrazine-2-carbaldehyde with butanoic anhydride (Perkin conditions) or triethyl 2-phosphonobutyrate (HWE reaction) yields the alkene.

Catalytic Protocol:

| Component | Specification | Role |

| Substrate | (E)-2-(Pyrazin-2-yl)but-2-enoic acid | Prochiral olefin |

| Catalyst Precursor | [Rh(COD)2]BF4 | Metal source |

| Chiral Ligand | (R,R)-Me-DuPhos or (S)-BINAP | Induces chirality |

| Solvent | Degassed MeOH | Promotes H2 solubility |

| H2 Pressure | 5–10 bar | Reagent |

Step-by-Step:

-

Catalyst Preparation: In a glovebox, mix [Rh(COD)2]BF4 (1 mol%) and (S)-BINAP (1.1 mol%) in degassed MeOH. Stir until the solution turns clear orange.

-

Hydrogenation: Add the substrate (0.5 M concentration). Transfer to a high-pressure autoclave.

-

Reaction: Pressurize with H2 (10 bar). Stir at 25°C for 12 hours.

-

Workup: Vent H2. Filter through a pad of silica to remove Rh. Concentrate to yield the chiral acid.

-

Quality Control: Check ee% using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA/TFA mobile phase).

-

Protocol C: Minisci Radical Alkylation (Direct C-H)

Mechanism & Rationale: This method avoids halogenated precursors by generating a nucleophilic alkyl radical from butyric acid, which attacks the protonated (electron-deficient) pyrazine ring.

Reaction Scheme:

Protocol:

-

Dissolve pyrazine (1 equiv) and butyric acid (5 equiv) in 10% aqueous H2SO4.

-

Add AgNO3 (0.1 equiv) as the catalyst.

-

Heat to 70°C. Dropwise add a solution of (NH4)2S2O8 (1.5 equiv) over 1 hour.

-

Mechanism:[1][2][3][4] Persulfate oxidizes Ag(I) to Ag(II). Ag(II) decarboxylates butyric acid to form the propyl radical (Wait, this forms a propyl radical, losing a carbon. To get the butanoic acid chain attached at the alpha position, we need a different radical source or a specific functionalized radical. Correction: Standard Minisci with butyric acid yields propylpyrazine. To get the acid moiety attached, one must use alpha-keto acids or specific radical precursors like ethyl 2-iodobutyrate with Fenton chemistry).

-

Refined Protocol: Use Ethyl 2-iodobutyrate + Fe(II)/H2O2 (Fenton conditions) in DMSO. The radical generates at the alpha-position of the ester and attacks the pyrazine.

-

Analytical Data & Quality Control

Characterization Table:

| Test | Expected Result | Notes |

| 1H NMR (DMSO-d6) | Diagnostic pyrazine protons shift downfield. | |

| LC-MS (ESI+) | [M+H]+ = 167.18 m/z | Pyrazine nitrogen protonates easily. |

| Appearance | White to off-white solid | Color indicates purity (yellow = oxidation). |

References

-

Hartwig, J. F., et al. (2002). "Efficient Synthesis of

-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society. Link -

Minisci, F., et al. (1971).[5] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron. Link

-

Burk, M. J. (1991). "C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society. Link

-

PubChem Compound Summary. (2023). "this compound." National Center for Biotechnology Information. Link

Sources

solvent selection for 2-(Pyrazin-2-yl)butanoic acid extraction

Application Note: Solvent Selection & Extraction Protocol for 2-(Pyrazin-2-yl)butanoic Acid

Executive Summary

This guide details the solvent selection and extraction methodology for This compound (CAS: 1132694-27-1). Unlike simple aliphatic acids, this molecule exhibits amphoteric behavior due to the presence of a basic pyrazine ring (pKa ~0.6) and an acidic carboxylic tail (pKa ~3.8). Successful isolation requires a precise "pH-swing" extraction strategy to navigate the zwitterionic, cationic, and anionic species distribution.

This protocol prioritizes Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) as primary solvents, balancing extraction efficiency (LogD optimization) with green chemistry principles.

Physicochemical Profile & Challenges

To select the correct solvent, one must understand the ionization states of the target molecule.

-

Structure: A lipophilic butyl chain connects a polar carboxylic acid to a nitrogen-containing pyrazine heterocycle.

-

pKa 1 (Pyrazine Nitrogen): ~0.6 – 1.0 (Weakly basic). At pH < 1, the nitrogen protonates, forming a water-soluble cation.

-

pKa 2 (Carboxylic Acid): ~3.7 – 3.8 (Weakly acidic). At pH > 4, the acid deprotonates, forming a water-soluble carboxylate anion.

-

The "Goldilocks" Zone: Extraction into an organic solvent is only efficient when the molecule is neutral . This occurs in the narrow pH window of 2.5 to 3.5 .

Table 1: Physicochemical Properties

| Property | Value (Approx.) | Implication for Extraction |

| Molecular Weight | 166.18 g/mol | Small molecule, amenable to standard LLE. |

| LogP (Neutral) | ~1.2 | Moderately lipophilic; requires polar organic solvents. |

| LogD (pH 7.0) | -1.5 | Highly water-soluble (anionic); cannot be extracted. |

| LogD (pH 3.0) | ~1.0 | Optimal for extraction. |

| Solubility | Water, Methanol, DMSO | High aqueous solubility requires "salting out". |

Solvent Selection Strategy

We evaluated solvents based on partition coefficient efficiency, selectivity against impurities, and environmental safety (ICH Q3C guidelines).

Primary Recommendation: Ethyl Acetate (EtOAc)[1]

-

Why: Excellent solubility for the neutral species; forms azeotropes with water that aid in drying; low toxicity (Class 3).

-

Trade-off: Hydrolysis potential at very low/high pH (minimize contact time).

Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF)[1]

-

Why: Higher saturation limit for polar acids than EtOAc; separates cleanly from water (lower miscibility than THF); derived from renewable resources.

-

Benefit: Superior stability under acidic/basic conditions compared to esters.

Solvent Comparison Matrix

| Solvent | Extraction Efficiency (pH 3) | Selectivity | Green Score | Recommendation |

| Ethyl Acetate | High | High | Good | Standard |

| 2-MeTHF | Very High | Moderate | Excellent | Green Choice |

| Dichloromethane (DCM) | High | Low | Poor | Avoid (Genotoxic) |

| MTBE | Moderate | High | Moderate | Secondary Option |

Optimized Extraction Protocol

This protocol utilizes a Reverse-Phase pH-Swing technique. This method first removes non-acidic impurities while the product is in the aqueous phase, then isolates the product.

Reagents Required:

-

Crude reaction mixture (aqueous).[1]

-

Solvent: Ethyl Acetate (HPLC Grade) or 2-MeTHF.[2]

-

Acid: 1M and 6M Hydrochloric Acid (HCl).

-

Base: 2M Sodium Hydroxide (NaOH) or Sat. Sodium Bicarbonate (

). -

Brine (Saturated NaCl).

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Step-by-Step Methodology

Step 1: Basification (Impurity Purge)

-

Adjust the aqueous reaction mixture to pH 9.0 – 10.0 using 2M NaOH.

-

Wash the aqueous layer with 1 volume of Isopropyl Acetate or MTBE .

-

Action: Stir vigorously for 10 mins, separate phases.

-

Result: Discard the organic layer (contains non-acidic impurities). Keep the Aqueous Layer .

-

Step 2: Acidification (Target Isolation)

-

Cool the aqueous layer to 5–10°C.

-

Slowly add 1M HCl to adjust pH to 2.8 – 3.2 .

-

Critical Control Point:Do NOT overshoot to pH < 1.0. If pH drops below 1.0, the pyrazine ring protonates (

), rendering the molecule water-soluble again. Use a calibrated pH meter.

-

Step 3: Salting Out & Extraction

-

Add NaCl to the aqueous solution until saturation (Salting Out effect).

-

Extract with Ethyl Acetate (3 x 0.5 volumes relative to aqueous phase).

-

Tip: If using 2-MeTHF, 2 x 0.5 volumes is usually sufficient due to higher efficiency.

-

-

Combine the organic layers.

Step 4: Wash & Dry

-

Wash combined organics with a small volume (0.1x) of Brine.

-

Note: Avoid water washes, as the product has partial water solubility.

-

-

Dry over Anhydrous

for 30 minutes. -

Filter and concentrate under reduced pressure (Rotavap) at 40°C.

Process Visualization

Figure 1: pH-Dependent Speciation & Extraction Logic

This diagram illustrates why the pH window of 2.5–3.5 is critical for isolating the neutral species.

Caption: Speciation of this compound. Extraction is only viable in the green zone (Neutral).

Figure 2: Extraction Workflow

Caption: Optimized Reverse-Phase pH-Swing Extraction Workflow.

Troubleshooting & Validation

-

Issue: Low Recovery.

-

Cause: pH drift during extraction. The pyrazine ring can buffer the solution.

-

Fix: Re-check pH of the aqueous layer after the first extraction. If it rose above 4.0, re-acidify to 3.0.

-

-

Issue: Emulsions.

-

Cause: Zwitterionic character at the interface.

-

Fix: Filter the biphasic mixture through a Celite pad before separation or increase brine concentration.

-

-

Validation:

-

Purity check via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Identity check via 1H-NMR (DMSO-d6).[5] Look for pyrazine protons (~8.5-8.7 ppm).

-

References

-

PubChem. (n.d.). 4-(Pyrazin-2-yl)butanoic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved October 26, 2023, from [Link]

-

Lalikoglu, M. (2021). Separation of butyric acid from aqueous media using menthol-based hydrophobic deep eutectic solvent. Springer Professional. Retrieved October 26, 2023, from [Link]

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved October 26, 2023, from [Link]

-

Doležal, M., et al. (2009). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Retrieved October 26, 2023, from [Link]

Sources

- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]

- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

Application Note: Optimized Coupling Strategies for 2-(Pyrazin-2-yl)butanoic Acid in Peptidomimetics

Executive Summary

The incorporation of 2-(Pyrazin-2-yl)butanoic acid into peptide backbones presents a unique set of synthetic challenges. Unlike standard amino acids, this building block possesses a highly acidic

This Application Note details two optimized protocols designed to suppress racemization while maintaining high coupling efficiency. Protocol A (T3P®) is established as the "Gold Standard" for optical purity, while Protocol B (HATU/HOAt) offers a high-speed alternative for difficult steric couplings.

The "Alpha-Proton Liability": Mechanistic Insight

To successfully couple this compound, one must understand the root cause of its instability. The pyrazine ring is

During activation, the risk of racemization peaks. This occurs primarily through two pathways:[1][2]

-

Direct Enolization: Base-mediated proton abstraction from the active ester.

-

Oxazolone Formation: Cyclization of the activated intermediate, which is highly prone to deprotonation/reprotonation, scrambling the stereocenter.

Racemization Pathway Visualization

Figure 1: The "Danger Zone" of coupling. The formation of the Oxazolone intermediate is the primary driver of racemization in electron-deficient heteroaryl acids.

Strategic Approaches

Strategy A: Propylphosphonic Anhydride (T3P) – The Gold Standard

Why it works: T3P (supplied as 50% solution in EtOAc/DMF) acts as a potent coupling agent that does not generate a free acid byproduct in the same way as carbodiimides. Crucially, it performs well with weak bases (like Pyridine or N-Methylmorpholine) or even under neutral conditions, drastically reducing the

-

Best for: Enantiopure couplings, scale-up (water-soluble byproducts).[3]

-

Trade-off: Slower reaction time compared to HATU.

Strategy B: HATU / HOAt – The High-Reactivity Route

Why it works: The 7-azabenzotriazole (At) moiety creates a highly reactive active ester that reacts with the amine faster than the rate of racemization.

-

Best for: Extremely sterically hindered amines where T3P fails.

-

Critical Control: Must use "Collidine" (TMP) instead of DIPEA to minimize basicity.

Experimental Protocols

Protocol A: T3P-Mediated Low-Epimerization Coupling

Recommended for initial attempts and scale-up.

Reagents:

-

This compound (1.0 equiv)

-

Amine/Peptide partner (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

-

Dissolution: Dissolve the carboxylic acid and the amine component in the minimum amount of dry solvent (EtOAc preferred for workup; DMF for solubility) at 0°C.

-

Base Addition: Add NMM (or Pyridine) dropwise. Note: Avoid DIPEA/TEA unless absolutely necessary.

-

Coupling Agent: Add the T3P solution dropwise over 5 minutes while stirring at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–12 hours. Monitor conversion by LCMS.

-

Workup (Self-Validating Step):

-

Dilute with EtOAc.

-

Wash with water (x2), 5% NaHCO3 (x2), and 0.5M HCl (x1 - Quick wash only to remove pyridine, avoid prolonged acid contact).

-

T3P byproducts are water-soluble, ensuring a clean organic layer.

-

Protocol B: HATU/HOAt High-Steric Coupling

Use only if Protocol A fails to drive conversion.

Reagents:

-

Acid (1.0 equiv)[4]

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

HOAt (1.1 equiv) - Crucial additive to suppress racemization.

-

Base: 2,4,6-Collidine (TMP) (2.0 - 3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Pre-Cooling: Dissolve the acid and HOAt in DMF and cool to 0°C.

-

Activation (The Critical Window): Add HATU and Collidine. Stir for exactly 1-2 minutes .

-

Warning: Do NOT pre-activate for >5 minutes. The active ester of this specific pyrazine acid is unstable and will racemize if left without the amine.

-

-

Amine Addition: Immediately add the amine component (pre-dissolved in DMF).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Quench: Quench with water/ice immediately upon completion (check LCMS at 1h).

Comparative Data & Troubleshooting

Solvent & Base Compatibility Table

| Variable | Recommendation | Rationale |

| Base | NMM / Collidine | pKa of conjugate acid is lower (7.4) compared to DIPEA (10.5), reducing |

| Solvent | EtOAc / DCM | Non-polar solvents stabilize the H-bond network, often suppressing oxazolone formation better than DMF. |

| Additive | HOAt / Oxyma | Superior to HOBt for suppressing racemization in heteroaryl systems. |

| Temp | 0°C | Never heat this reaction. Thermal energy accelerates racemization exponentially. |

Workflow Logic Diagram

Figure 2: Decision matrix for selecting the optimal coupling condition based on solubility and reactivity.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development. Link

-

Context: Establishes T3P as the preferred reagent for scale-up and racemization suppression.[5]

-

-

Han, S. Y., & Kim, Y. A. (2004).[6] Recent development of peptide coupling reagents in organic synthesis.[5][6][7] Tetrahedron.[5] Link

- Context: definitive review on HATU/HOAt mechanisms and the oxazolone racemization p

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[5] Chemical Society Reviews. Link

- Context: Discusses the pKa influence of base selection (Collidine vs DIPEA) on chiral integrity.

-

Bachem. (2024). Peptide Coupling Reagents: A Guide to Racemization Suppression.Link

- Context: General industry protocols for handling alpha-heteroaryl amino acids.

Sources

- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 6. bachem.com [bachem.com]

- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

Troubleshooting & Optimization

removing metal catalyst residues from 2-(Pyrazin-2-yl)butanoic acid

Topic: Efficient Removal of Metal Catalyst Residues from 2-(Pyrazin-2-yl)butanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Challenge of Purity in API Synthesis

The synthesis of complex organic molecules such as this compound, a key intermediate in pharmaceutical development, often relies on the use of transition metal catalysts. Palladium-catalyzed cross-coupling reactions, for instance, are indispensable for forming essential carbon-carbon bonds.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: their complete removal from the final Active Pharmaceutical Ingredient (API).

Residual metal impurities are not benign; they can compromise the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation's Q3D (ICH Q3D) guideline, impose strict limits on these elemental impurities.[3][4] Therefore, developing a robust, validated strategy for catalyst removal is not just a matter of good science—it is a regulatory necessity.

This guide provides in-depth troubleshooting advice and methodologies to address the specific challenges of removing metal catalyst residues from this compound, ensuring your final compound meets the highest standards of purity.

Section 1: Troubleshooting Guide for Catalyst Removal

This section addresses common problems encountered during the purification of this compound.

Q1: My final product has a persistent grey/black discoloration after initial filtration, and I suspect it's residual palladium. How do I fix this?

Symptom: The isolated solid product is off-color (typically grey, black, or metallic sheen), suggesting the presence of heterogeneous catalyst particles (e.g., Palladium on Carbon, Pd(0) black).

Root Cause Analysis: This issue almost always points to inefficient filtration of a heterogeneous catalyst. Standard filter paper may not be sufficient to capture fine catalyst particles, or colloidal metal particles may have formed which pass through conventional filters.

Solutions & Protocols:

-

Optimize Filtration Technique: The simplest approach is often to refine the filtration process.

-

Celite® Filtration: This is a highly effective method for trapping fine particulates.[5]

-

Protocol:

-

Place a sintered glass funnel on a clean filter flask.

-

Create a slurry of Celite® (diatomaceous earth) in your reaction solvent.

-

Pour the slurry into the funnel to form a compact pad (1-2 cm thick).

-

Gently apply a vacuum to settle the pad, ensuring no cracks form.

-

Wash the pad with fresh solvent.

-

Dissolve your crude this compound in a suitable solvent and pass the solution through the pre-prepared Celite® pad.

-

Wash the pad with additional solvent to ensure complete recovery of your product.

-

-

-

Membrane Filtration: For extremely fine or colloidal particles, a membrane filter (e.g., 0.45 µm PTFE) can be used after an initial coarse filtration.[6]

-

-

Adsorption on Activated Carbon: Activated carbon is highly effective at adsorbing residual palladium and can simultaneously remove color impurities.[7]

-

Protocol:

-

Dissolve the crude product in a suitable organic solvent.

-

Add 1-5% w/w activated carbon to the solution.

-

Stir the mixture at room temperature for 1-4 hours. Note: Heating can sometimes improve efficiency, but should be tested to avoid product degradation.

-

Remove the activated carbon via Celite® filtration as described above.

-

-

Troubleshooting Workflow for Particulate Contamination

Caption: Decision tree for removing particulate metal residues.

Q2: My product is colorless, but ICP-MS analysis shows palladium levels are still above the acceptable limit (>10 ppm). What's happening?

Symptom: The product appears clean, but analytical testing reveals high levels of residual metal.

Root Cause Analysis: This indicates the presence of soluble metal species. Homogeneous catalysts or leached metal from heterogeneous catalysts can remain dissolved in the product solution. The pyrazine nitrogen and carboxylic acid moiety in your target molecule can act as ligands, chelating the metal and making it difficult to remove by simple physical methods.

Solutions & Protocols:

-

Metal Scavengers: This is the most targeted and effective approach for removing soluble metal species.[1][8] Scavengers are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for the target metal.[9]

-

Protocol for Using a Thiol-Based Silica Scavenger (for Palladium):

-

Dissolve the crude this compound in a suitable solvent (e.g., Toluene, THF, Acetonitrile).

-

Add the scavenger resin (typically 3-5 equivalents relative to the estimated residual metal).

-

Stir the mixture at room temperature or with gentle heating (40-60°C) for 4-16 hours.[9] Reaction time and temperature should be optimized for your specific case.

-

Filter off the resin and wash it with fresh solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Submit the purified sample for repeat ICP-MS analysis to confirm removal.

-

-

-

Liquid-Liquid Extraction (LLE) with a Chelating Agent: An aqueous wash with a solution containing a strong chelating agent can pull the metal out of the organic phase.

-

Protocol:

-

Dissolve your product in an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the organic solution one to three times with a 1-5% aqueous solution of EDTA, N-acetylcysteine, or thiourea.

-

Perform a final wash with brine to remove excess water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

-

Recrystallization: While sometimes effective, recrystallization can also concentrate metal impurities within the crystal lattice.[8] It is often best used as a final polishing step after treatment with scavengers or activated carbon.

Section 2: Method Selection & Optimization

Choosing the right purification strategy from the outset can save significant time and resources. The decision depends on the nature of the catalyst, the scale of the reaction, and the required purity level.

Comparison of Common Metal Removal Techniques

| Method | Target Catalyst State | Advantages | Disadvantages | Typical API Loss |

| Celite® Filtration | Heterogeneous (Particulate) | Simple, fast, low cost | Ineffective for soluble or colloidal metals | < 1% |

| Activated Carbon | Heterogeneous & some Soluble | Low cost, removes color impurities | Can adsorb the product, variable efficacy[7] | 2-10% |

| Recrystallization | Soluble | Can achieve very high purity | API loss in mother liquor, may trap impurities[10] | 5-20% |

| Chromatography | Soluble & Heterogeneous | Highly effective, separates other impurities | Costly, solvent intensive, difficult to scale | 5-15% |

| Metal Scavengers | Soluble | Highly selective, very effective, easy to scale[8][10] | Higher initial cost than bulk materials | < 2% |

General Workflow for Selecting a Purification Method

Caption: General workflow for selecting a metal catalyst purification strategy.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the acceptable limits for residual palladium in an API? A: According to the ICH Q3D guideline, palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[3][11] The corresponding concentration limit in the API (in ppm) is calculated based on the maximum daily dose of the drug. For early-stage research compounds where the final dose is unknown, a conservative internal limit of <10 ppm is a common industry standard.[12]

Q: How can I accurately quantify the amount of residual metal catalyst? A: The industry standard for accurate and sensitive quantification of trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[13] These techniques can detect metals down to parts-per-billion (ppb) levels. For rapid process checking, colorimetric or fluorimetric methods can be used, but they may be less accurate and should be validated against a reference method like ICP-MS.[14][15]

Q: Why is simple filtration not always effective for removing palladium? A: Filtration is only effective for removing insoluble, heterogeneous catalyst particles.[5] Many palladium-catalyzed reactions use homogeneous catalysts that are soluble in the reaction mixture. Furthermore, heterogeneous catalysts can "leach" soluble palladium species into the solution, which will pass through a filter.

Q: What factors should I consider when choosing a metal scavenger? A: Several factors are critical for selecting the right scavenger:

-

Metal and its Oxidation State: The type of functional group on the scavenger should have a high affinity for the target metal. For example, thiol-based scavengers are excellent for soft metals like Pd(II).[6]

-

Solvent Compatibility: The scavenger must be stable and effective in your chosen solvent system.[10]

-

Product Structure: Ensure the scavenger does not react with or bind to your product. The acidic nature of this compound might interact with basic amine scavengers, so a neutral thiol or phosphine-based scavenger is often a better choice.

Q: Can I use a combination of methods? A: Absolutely. A multi-step approach is often the most robust strategy. For example, you might perform an initial filtration through Celite® to remove the bulk of a heterogeneous catalyst, followed by treatment with a metal scavenger to remove any leached, soluble species, and finish with a recrystallization step to achieve high purity.

References

-

ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

-

ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

-

Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

-

Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

-

SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

-

ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

-

ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

-

Pramana Research Journal. (2019). Synthesis and Characterization of 2-Pyrazoline Derivatives. [Link]

-

ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

-

Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

-

NIH PMC. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

-

RSC Publishing. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

-

European Medicines Agency (EMA). ICH Q3D Elemental impurities - Scientific guideline. [Link]

-

C&EN. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

-

ICH. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

-

NIH. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

-

FDA. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

-

Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

-

ResearchGate. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]

-

MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

-